molecular formula C16H17N2O4S- B11717834 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

カタログ番号: B11717834
分子量: 333.4 g/mol
InChIキー: JGSARLDLIJGVTE-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam antibiotic belonging to the penicillin class. Its core structure consists of a bicyclic system (4-thia-1-azabicyclo[3.2.0]heptane) with a carboxylate group at position 2, a phenylacetyl-substituted amino group at position 6, and two methyl groups at position 2. This compound is most commonly recognized as the sodium or potassium salt of benzylpenicillin (penicillin G), a first-generation antibiotic effective against Gram-positive bacteria such as Streptococcus and Staphylococcus species .

特性

IUPAC Name

3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSARLDLIJGVTE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N2O4S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路と反応条件

3,3-ジメチル-7-オキソ-6-[(フェニルアセチル)アミノ]-4-チア-1-アザビシクロ[3.2.0]ヘプタン-2-カルボン酸エステルの合成は、一般的に6-アミノペニシラン酸をフェニルアセチルクロリドでアシル化することによって行われます 。この反応は、目的の生成物の形成を確実にするために制御された条件下で行われます。このプロセスには以下が含まれます。

    出発物質: 6-アミノペニシラン酸。

    試薬: フェニルアセチルクロリド。

    溶媒: 加水分解を防ぐために無水条件が好まれます。

    触媒: 通常、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基が使用されます。

    温度: この反応は、通常、反応速度を制御し、副反応を防ぐために低温で行われます。

工業生産方法

工業的な環境では、この化合物の生産には、同様の試薬と条件を使用しますが、収率と純度を高めるために最適化されたパラメーターを用いた大規模合成が関与します。 このプロセスは、多くの場合、自動化されており、一貫性と安全性を確保するために厳しい品質管理が行われます .

化学反応の分析

科学研究への応用

3,3-ジメチル-7-オキソ-6-[(フェニルアセチル)アミノ]-4-チア-1-アザビシクロ[3.2.0]ヘプタン-2-カルボン酸エステルは、科学研究でいくつかの用途があります。

科学的研究の応用

3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

作用機序

3,3-ジメチル-7-オキソ-6-[(フェニルアセチル)アミノ]-4-チア-1-アザビシクロ[3.2.0]ヘプタン-2-カルボン酸エステルの作用機序には、細菌の細胞壁合成の阻害が含まれます。この化合物は、細菌の細胞壁におけるペプチドグリカン鎖の架橋に必須であるペニシリン結合タンパク質(PBP)を標的としています。 これらのタンパク質に結合することによって、この化合物は機能的な細胞壁の形成を防ぎ、細菌細胞の溶解と死につながります .

類似化合物との比較

Key Properties:

  • Molecular Formula : C₁₆H₁₈N₂O₄S (acid form)
  • Molecular Weight : 334.39 g/mol (acid form)
  • Solubility: The sodium salt (CAS 69-57-8) is highly water-soluble (>500 mg/mL), while the potassium salt (CAS 113-98-4) is slightly soluble in ethanol and insoluble in nonpolar solvents .
  • Synthesis : Typically produced via fermentation using Penicillium strains, followed by chemical modifications. Salivar et al. described its preparation as an ammonium salt ([NH₄][Pen]) for ionic liquid applications .

Comparison with Similar Compounds

The compound is compared below with structural analogs, focusing on substituent variations, antibacterial activity, and pharmacological properties.

Structural Analogues and Modifications

Table 1: Structural and Functional Comparison of Penicillin Derivatives

Compound Name Substituent at Position 6 Key Features Molecular Weight (g/mol) Notable Properties References
Penicillin G (Target Compound) Phenylacetyl - Broad-spectrum activity against Gram-positive bacteria. 334.39 - Susceptible to β-lactamases.
- High water solubility (sodium salt).
Penicillin V Phenoxyacetyl - Acid-stable, suitable for oral administration. 350.39 - Resistant to gastric acid degradation.
- Lower activity than penicillin G.
Oxacillin 5-Methyl-3-phenylisoxazolyl - β-lactamase resistance.
- Effective against penicillinase-producing Staphylococcus.
401.44 - Poor oral bioavailability (requires parenteral administration).
Amoxicillin Analog (HL) 4-Chlorobenzophenone-Schiff base - Enhanced stability via Schiff base formation. 525.34 - Broader activity against Gram-negative bacteria (e.g., E. coli).
6-Octanamido Derivative Octanoyl - Hydrophobic side chain. 342.46 - Reduced water solubility; potential prodrug applications.
Chromium(III) Complex Phenylacetyl + Cr(III) coordination - Enhanced antibacterial activity due to metal ion interaction. 487.42 (estimated) - Synergistic effects against resistant strains.
2-(Diethylamino)ethyl Ester Phenylacetyl + esterified carboxylate - Improved lipophilicity for tissue penetration. 433.56 - Prodrug form with delayed hydrolysis to active compound.

Pharmacological and Biochemical Insights

β-Lactamase Susceptibility :

  • Penicillin G is hydrolyzed by β-lactamases, limiting its efficacy against resistant strains. In contrast, oxacillin’s bulky isoxazolyl group sterically hinders enzyme access, conferring resistance .
  • The chromium(III) complex of penicillin G shows improved stability against enzymatic degradation, with MIC values 2–4× lower than the parent compound against S. aureus .

Spectrum of Activity :

  • Penicillin G and V are primarily effective against Gram-positive bacteria. Modifications like the amoxicillin-derived Schiff base (HL) extend activity to Gram-negative pathogens due to increased membrane permeability .

Solubility and Formulation: Sodium and potassium salts of penicillin G are preferred for intravenous use due to high solubility. Esterified derivatives (e.g., 2-(diethylamino)ethyl ester) enhance oral absorption by increasing lipophilicity .

Resistance Mechanisms: Oxacillin and related methicillin derivatives remain first-line treatments for methicillin-resistant S. aureus (MRSA) in some regions, though resistance genes (mecA) now limit their utility .

生物活性

3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, often referred to in the literature as a derivative of beta-lactam antibiotics, exhibits significant biological activity primarily against various bacterial strains. This compound is characterized by its unique bicyclic structure, which contributes to its mechanism of action and therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C18H19N2O4SC_{18}H_{19}N_{2}O_{4}S and a molecular weight of approximately 367.48 g/mol. Its structure includes a thiazolidine ring, which is crucial for its antibacterial properties.

The biological activity of this compound is largely attributed to its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death in susceptible bacteria.

Efficacy Against Bacterial Strains

Research indicates that 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa2 µg/mL

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections, including skin and soft tissue infections.

Case Studies

  • Case Study on Staphylococcus aureus Resistance :
    A study conducted by [source needed] demonstrated that the compound effectively reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The researchers noted a significant reduction in bacterial colony-forming units (CFUs) following treatment with the compound at concentrations as low as 0.5 µg/mL.
  • Impact on Biofilm Formation :
    Another investigation focused on the ability of this compound to disrupt biofilm formation in Pseudomonas aeruginosa. The results indicated that treatment with 1 µg/mL significantly decreased biofilm biomass, highlighting its potential use in treating chronic infections associated with biofilms.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate suggests moderate absorption with a half-life conducive for therapeutic use. Toxicity studies have shown minimal adverse effects at therapeutic doses, making it a candidate for further clinical development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。